4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone
Description
4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone (CAS 898770-20-2) is a halogenated benzophenone derivative with the molecular formula C₁₈H₁₇BrFNO₂ . Its structure features a bromine atom at the 4-position and a fluorine atom at the 3-position on one aromatic ring, while the other ring is substituted with a morpholinomethyl group (-CH₂-morpholine). This compound is of interest in photopolymerization and materials science due to benzophenone's role as a photo-initiator .
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPMZBYLUSELBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642641 | |
| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-20-2 | |
| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-3-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone is widely utilized in scientific research due to its diverse applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Benzophenones
The positions and types of halogen substituents significantly influence physicochemical properties. Key examples include:
Key Findings :
- Halogen Effects : Bromine increases molecular weight and lipophilicity, while fluorine fine-tunes electronic properties.
Amine Group Variations
Key Findings :
Application-Specific Comparisons
Photo-Initiation Efficiency
Benzophenone derivatives are valued for UV-induced radical generation. Substituents impact absorption wavelengths and reactivity:
- This compound: Bromine and fluorine likely redshift absorption compared to non-halogenated benzophenones, enabling activation at longer UV wavelengths (e.g., 300–350 nm) .
- Methoxy Analogs: 4-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS 760192-85-6) lacks the morpholine group, reducing polarity and radical stability, making it less efficient in crosslinking applications .
Biological Activity
4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 362.24 g/mol. The structure features:
- A bromine atom at the para position.
- A fluorine atom at the meta position relative to the carbonyl group.
- A morpholinomethyl group attached to the benzene ring.
These structural characteristics contribute to its distinctive chemical properties and biological activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains of bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for survival.
Anticancer Activity
Research has shown that this compound may possess anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) and alter cell cycle progression, leading to reduced viability of cancer cells .
Case Study: In Vitro Analysis
In vitro assays demonstrated that treatment with this compound resulted in:
- A significant reduction in cell viability in HeLa and MCF-7 cell lines.
- An increase in sub-G1 phase populations, indicating apoptosis.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 15 | 40 |
| MCF-7 | 20 | 35 |
These findings suggest that further exploration into its role as an anticancer agent is warranted.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate enzyme activity, leading to altered metabolic processes which can either promote or inhibit tumor growth depending on the context .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone | Antimicrobial, anticancer | Different nitrogen-containing substituent |
| 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone | Antimicrobial, anticancer | Different cyclic amine structure |
This comparison highlights how slight variations in chemical structure can lead to different biological activities and therapeutic potentials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
